molecular formula C18H11Cl3O3 B12539484 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol CAS No. 835602-04-5

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

Cat. No.: B12539484
CAS No.: 835602-04-5
M. Wt: 381.6 g/mol
InChI Key: DVDJPDHUBXZZBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trichlorophenol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in cell wall synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is unique due to its specific mechanism of action and its widespread use in consumer products. Its ability to inhibit ENR sets it apart from other antimicrobial agents, making it a valuable compound in both research and industry .

Properties

CAS No.

835602-04-5

Molecular Formula

C18H11Cl3O3

Molecular Weight

381.6 g/mol

IUPAC Name

2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol

InChI

InChI=1S/C18H11Cl3O3/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10,22H

InChI Key

DVDJPDHUBXZZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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